molecular formula C13H9ClN4O4 B6118690 N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B6118690
M. Wt: 320.69 g/mol
InChI Key: HBGYNRFPNJVKRH-FRKPEAEDSA-N
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Description

N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitro-oxides or other oxidized derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with biological targets. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site. Additionally, the presence of the nitro and chloro groups can enhance its reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 6-Bromo-N’-[(4-hydroxy-3-nitrophenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide

Uniqueness

N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as an antimicrobial and anticancer agent compared to similar compounds that lack these substituents.

Properties

IUPAC Name

N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4/c14-9-5-8(12(19)11(6-9)18(21)22)7-16-17-13(20)10-3-1-2-4-15-10/h1-7,19H,(H,17,20)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYNRFPNJVKRH-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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